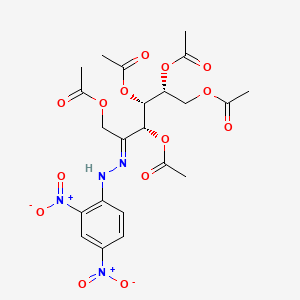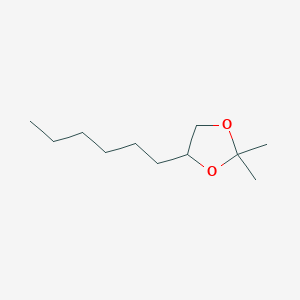![molecular formula C6H5ClO5 B13808909 (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione CAS No. 76100-50-0](/img/structure/B13808909.png)
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione is a chemical compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a chloro-hydroxyethyl group attached to an oxolane ring, which is further substituted with trione groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione typically involves the reaction of a suitable oxolane precursor with a chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride in the presence of a base, such as pyridine, to introduce the chloro group. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of the oxolane ring, followed by chlorination and subsequent introduction of the hydroxyethyl group. The process is optimized to ensure high purity and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
科学的研究の応用
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione involves its interaction with specific molecular targets. The chloro-hydroxyethyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(5R)-5-[(1R)-2-hydroxyethyl]oxolane-2,3,4-trione: Lacks the chloro group, leading to different reactivity and biological activity.
(5R)-5-[(1R)-2-chloroethyl]oxolane-2,3,4-trione: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the chloro and hydroxyethyl groups in (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione makes it unique, as it combines the reactivity of both functional groups
特性
CAS番号 |
76100-50-0 |
|---|---|
分子式 |
C6H5ClO5 |
分子量 |
192.55 g/mol |
IUPAC名 |
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8H,1H2/t2-,5+/m0/s1 |
InChIキー |
MWGHCIMLVHHKJH-JLAZNSOCSA-N |
異性体SMILES |
C([C@@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)Cl |
正規SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)



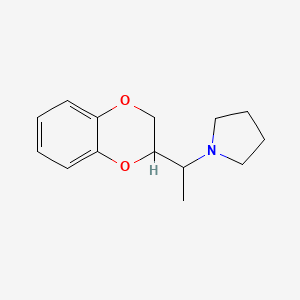
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
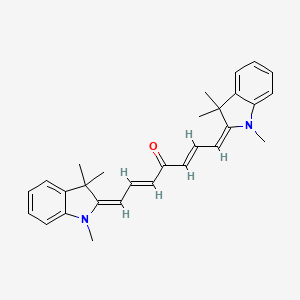
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
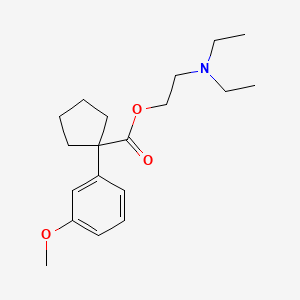
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
